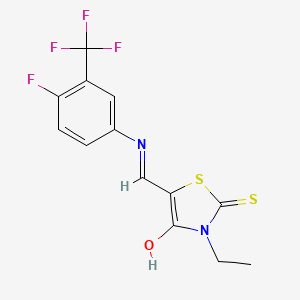

3-Ethyl-5-(((4-fluoro-3-(trifluoromethyl)phenyl)amino)methylene)-2-thioxo-1,3-thiazolidin-4-one

Description

Properties

IUPAC Name |

3-ethyl-5-[[4-fluoro-3-(trifluoromethyl)phenyl]iminomethyl]-4-hydroxy-1,3-thiazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F4N2OS2/c1-2-19-11(20)10(22-12(19)21)6-18-7-3-4-9(14)8(5-7)13(15,16)17/h3-6,20H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXDZMAIIXCEGJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(SC1=S)C=NC2=CC(=C(C=C2)F)C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F4N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Ethyl-5-(((4-fluoro-3-(trifluoromethyl)phenyl)amino)methylene)-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and virology. This compound's structure features a thiazolidinone core, which is known for various pharmacological properties.

- Molecular Formula : C13H10F4N2OS2

- Molecular Weight : 350.35 g/mol

- IUPAC Name : this compound

- SMILES : CC(C(=O)C(=N)c1sc(nc1C)c2ccc(c(F)c2)C(F)(F)F

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its antiviral and anticancer properties. The thiazolidinone scaffold is particularly noted for its ability to inhibit key enzymes involved in viral replication and cancer cell proliferation.

Antiviral Activity

Research indicates that thiazolidinone derivatives exhibit significant antiviral effects. For instance, compounds similar to this compound have shown efficacy against hepatitis C virus (HCV), with IC50 values indicating potent inhibition of NS5B RNA polymerase activity. In vitro studies reported IC50 values as low as 0.35 μM for structurally related compounds .

Anticancer Activity

Thiazolidinones have also been investigated for their anticancer properties. The presence of electron-withdrawing groups such as trifluoromethyl on the phenyl ring enhances cytotoxicity against various cancer cell lines. For example, analogs have demonstrated IC50 values ranging from 10 to 30 µM against human glioblastoma and melanoma cells . The structure–activity relationship (SAR) studies suggest that modifications at specific positions on the thiazolidinone ring can significantly influence the compound's potency.

Case Study 1: Antiviral Efficacy

A study published in MDPI highlighted the antiviral potential of thiazolidinone derivatives against HCV. The derivatives were shown to inhibit viral replication effectively, with some compounds achieving over 95% inhibition in vitro. The mechanism was attributed to the inhibition of viral polymerase activity, critical for viral RNA synthesis .

| Compound | IC50 (μM) | Target |

|---|---|---|

| Compound A | 32.2 | HCV NS5B |

| Compound B | 31.9 | HCV NS5B |

| Compound C | 0.35 | HIV RT |

Case Study 2: Anticancer Activity

In a separate investigation into the anticancer properties of thiazolidinones, several derivatives were synthesized and tested against various cancer cell lines including HT-29 (colon cancer) and Jurkat (T-cell leukemia). The most active compounds exhibited IC50 values below 20 µM, indicating strong cytotoxic effects .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound D | HT-29 | 15.0 |

| Compound E | Jurkat | 18.5 |

| Compound F | U251 | 12.5 |

The biological activities of thiazolidinone derivatives like this compound are primarily attributed to their ability to interact with specific biological targets:

- Inhibition of Viral Enzymes : Compounds may inhibit viral polymerases or proteases, essential for viral replication.

- Induction of Apoptosis : Thiazolidinones can trigger apoptotic pathways in cancer cells through mitochondrial dysfunction and activation of caspases.

- Cell Cycle Arrest : Some derivatives induce cell cycle arrest at specific phases, preventing cancer cell proliferation.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of this compound is , with a molecular weight of 350.35 g/mol. The compound features a thiazolidinone ring, which is known for its biological activity, particularly in drug discovery. The presence of fluorine atoms enhances its lipophilicity and biological activity, making it an interesting candidate for further studies.

Medicinal Chemistry

Anticancer Activity

Research indicates that thiazolidinone derivatives exhibit promising anticancer properties. The specific compound has been studied for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types. For example, studies have shown that compounds with similar structures can target specific signaling pathways involved in cancer progression, such as the MAPK and PI3K/Akt pathways .

Antimicrobial Properties

Another significant application of this compound is its antimicrobial potential. Thiazolidinones have been reported to possess antibacterial and antifungal activities. Preliminary studies suggest that 3-Ethyl-5-(((4-fluoro-3-(trifluoromethyl)phenyl)amino)methylene)-2-thioxo-1,3-thiazolidin-4-one may inhibit the growth of various pathogens, making it a candidate for developing new antimicrobial agents .

Agricultural Applications

Pesticide Development

The compound's unique structure allows for the exploration of its use as a pesticide or herbicide. Thiazolidinone derivatives have been investigated for their ability to act against agricultural pests while being less harmful to non-target organisms. Research is ongoing to determine the efficacy of this compound in controlling pest populations without adversely affecting crop yield.

Materials Science

Polymer Synthesis

In materials science, the incorporation of thiazolidinone derivatives into polymer matrices has been explored for developing advanced materials with enhanced properties. These materials can exhibit improved thermal stability and mechanical strength, making them suitable for various industrial applications . The fluorinated nature of the compound may also impart unique surface properties beneficial in coatings and electronic applications.

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares the target compound with structurally related rhodanine derivatives:

Key Differences and Implications

Electron-Withdrawing vs. The 4-fluoro-3-(trifluoromethyl)phenyl group may confer stronger hydrogen-bonding interactions with biological targets compared to the simpler 4-fluorophenyl analog .

Biological Activity :

- The 3-phenyl derivative () exhibits anticonvulsant and antibacterial activity due to the rhodanine core . The target compound’s fluorinated substituents could amplify these effects by improving target affinity and resistance to oxidative metabolism.

- The phenylethyl-hydroxyphenyl derivative () may have reduced bioavailability due to its polar -OH group, whereas the -CF₃ group in the target compound balances lipophilicity and metabolic stability .

Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to those in and , involving condensation of 4-fluoro-3-(trifluoromethyl)aniline with a thiazolidinone precursor. However, the steric bulk of -CF₃ may reduce reaction yields compared to less substituted analogs .

Crystallographic and Conformational Insights

- The target compound’s structure, if resolved via SHELXL (), would likely show planar geometry at the thiazolidinone ring, with the -CF₃ group inducing torsional strain in the phenylamino moiety. This contrasts with the 3-phenyl derivative (), where the phenyl group adopts a near-orthogonal orientation to the thiazolidinone plane .

- ORTEP-3 () and WinGX () are critical tools for visualizing these conformational differences, which influence molecular packing and solubility .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for preparing 3-Ethyl-5-(((4-fluoro-3-(trifluoromethyl)phenyl)amino)methylene)-2-thioxo-1,3-thiazolidin-4-one?

- Methodology : The compound can be synthesized via a condensation reaction between a rhodanine derivative (e.g., 3-ethylrhodanine) and a substituted aromatic amine (e.g., 4-fluoro-3-(trifluoromethyl)aniline). A typical protocol involves refluxing in a polar aprotic solvent (e.g., DMF or THF) with a base like triethylamine (Et3N) to facilitate imine formation .

- Key Considerations : Monitor reaction progress using thin-layer chromatography (TLC) and purify via recrystallization or column chromatography. Optimize stoichiometry to avoid side products like unreacted rhodanine or over-alkylated intermediates.

Q. How is the structural integrity of this compound validated in academic research?

- Analytical Techniques :

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve the crystal structure, confirming the presence of the thioxo-thiazolidinone core and substituent geometry .

- Spectroscopy : Combine <sup>1</sup>H/<sup>13</sup>C NMR (to verify aromatic and methylene protons), FT-IR (to confirm C=O and C=S stretches), and high-resolution mass spectrometry (HRMS) for molecular weight validation .

- Data Interpretation : Compare experimental crystallographic parameters (e.g., bond lengths, angles) with density functional theory (DFT) calculations to resolve discrepancies .

Advanced Research Questions

Q. How can computational modeling aid in predicting the biological activity of this compound?

- In Silico Approaches :

- Molecular Docking : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., enzymes involved in diabetes or microbial pathogenesis). Focus on the thioxo-thiazolidinone scaffold’s hydrogen-bonding capacity and the trifluoromethyl group’s hydrophobic effects.

- QSAR Studies : Correlate electronic (HOMO-LUMO gaps) and steric (molar refractivity) properties with activity data from analogs (e.g., substituent effects on IC50 values) .

- Validation : Cross-check predictions with in vitro assays (e.g., enzyme inhibition kinetics) to refine models.

Q. What strategies resolve contradictions in spectroscopic data for structurally similar thiazolidinones?

- Case Study : If NMR signals for the methylene group (-CH=) overlap with aromatic protons, employ advanced techniques:

- 2D NMR (COSY, NOESY) : Resolve coupling patterns and spatial proximities .

- Variable-Temperature NMR : Suppress dynamic effects (e.g., tautomerism) that obscure peak splitting .

Q. How is the compound’s stability assessed under varying experimental conditions?

- Degradation Studies :

- Thermal Stability : Perform thermogravimetric analysis (TGA) to identify decomposition temperatures.

- pH-Dependent Hydrolysis : Incubate the compound in buffered solutions (pH 1–13) and monitor degradation via HPLC. Note: The thioxo group is prone to hydrolysis under strongly alkaline conditions.

- Light Sensitivity : Conduct UV-Vis spectroscopy under controlled illumination to detect photodegradation products.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.